2-(2-Aminothiazol-5-yl)acetaldehyde
Description
2-(2-Aminothiazol-5-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiazole ring substituted with an amino group at position 2 and an acetaldehyde moiety at position 3.
The aldehyde functional group confers reactivity toward nucleophiles, enabling applications in cross-coupling reactions or as intermediates in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2OS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2,(H2,6,7) |
InChI Key |
RZNKWSBQFHNLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in an aqueous or ethanol medium, and the product is isolated by crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-(2-Aminothiazol-5-yl)acetic acid.
Reduction: 2-(2-Aminothiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Aminothiazol-5-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-5-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to interact with these molecular targets, disrupting their normal function and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Functional Group Impact : The aldehyde group in the target compound distinguishes it from ketone (e.g., ) or ester (e.g., ) analogs, offering distinct reactivity in nucleophilic additions or condensations.
- Biological Activity : Compounds like 9c () exhibit enzyme inhibitory activity, suggesting that substituting the aldehyde with an acetamide group (as in 9c) may enhance target specificity .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from related molecules:
Notes:
- Pyrimidinedione-containing analogs () have higher molecular weights and melting points, reflecting increased structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
